Methyl 4-hydrazinylbenzoate
Description
Significance as a Versatile Synthetic Intermediate
The primary significance of Methyl 4-hydrazinylbenzoate stems from its role as a versatile synthetic intermediate. slideshare.net The presence of the reactive hydrazine (B178648) (-NHNH2) and methyl ester (-COOCH3) functional groups enables it to participate in a variety of chemical transformations. slideshare.net
Key reactions involving this compound include:
Condensation Reactions: The hydrazine moiety readily reacts with carbonyl compounds, such as aldehydes and ketones, to form stable hydrazones. This reaction is fundamental in the synthesis of various heterocyclic structures. slideshare.netwikipedia.org
Cyclization Reactions: It is a crucial precursor for creating nitrogen-containing heterocyclic compounds. slideshare.net Through cyclization reactions, it is used to build molecular frameworks like pyrazoles and indazoles, which are prevalent in many biologically active molecules. slideshare.net For instance, it can be reacted with diketones or other suitable reagents to form substituted pyrazole (B372694) rings.
Synthesis of Pharmaceutical and Agrochemical Intermediates: Due to its ability to form diverse and complex structures, this compound is frequently used in the development of new pharmaceuticals and agrochemicals. slideshare.netacs.org It serves as a starting material for molecules that are investigated for a range of biological activities. wikipedia.orgacs.org For example, it has been used in the synthesis of benzohydrazide (B10538) derivatives containing dihydropyrazole moieties, which have been evaluated as potential EGFR kinase inhibitors. nih.gov
The compound's utility is a central theme in the synthesis of complex organic molecules, making it an important tool for researchers in drug discovery and development. slideshare.net
Historical Context and Evolution of Research Perspectives
The study of this compound is situated within the broader history of hydrazine chemistry, which began to gain significant momentum in the 20th century. acs.org Organic hydrazine derivatives were first prepared by Emil Fischer, and their synthetic utility was demonstrated even before the isolation of the parent compound, hydrazine, by Curtius in 1887. sigmaaldrich.com
Initially, research focused on understanding the fundamental reactivity of aromatic hydrazines. The development of methods like diazotization and reduction for creating these compounds laid the groundwork for synthesizing more complex derivatives like the hydrazinylbenzoates. acs.org
Over time, the research perspective evolved from basic synthesis to application-driven investigations. Scientists began to systematically study the positional isomers of hydrazinylbenzoates (ortho, meta, and para) to understand how the placement of the functional groups on the benzene (B151609) ring affects chemical reactivity and biological properties. acs.org This led to a deeper appreciation of this compound's specific attributes.
The focus then shifted towards leveraging its synthetic versatility. Researchers started exploring its use as a precursor for bioactive molecules, particularly in the search for new antimicrobial and anticancer agents. acs.org This transition marked a move from purely synthetic chemistry to medicinal chemistry and structure-activity relationship (SAR) studies, where the goal is to design new therapeutic agents by systematically modifying the molecular structure. acs.orgscispace.com Today, this compound is recognized not just as a chemical reagent, but as a key strategic component in the design and synthesis of functional molecules.
Detailed Research Findings
Below are tables summarizing the key properties and reaction data for this compound.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 4510-12-7 | wikipedia.org |
| Molecular Formula | C8H10N2O2 | wikipedia.org |
| Molecular Weight | 166.177 g/mol | |
| Appearance | Yellow to Brown Solid | wikipedia.org |
| Boiling Point | 318.6 ± 25.0 °C at 760 mmHg | |
| Flash Point | 146.5 ± 23.2 °C | |
| Density | 1.2 ± 0.1 g/cm³ |
| IUPAC Name | methyl 4-hydrazinobenzoate | wikipedia.org |
Table 2: Interactive Data on Synthetic Applications
| Reaction Type | Reactant | Product Class | Significance |
|---|---|---|---|
| Condensation | Aldehydes/Ketones | Hydrazones | Intermediate for heterocycle synthesis. slideshare.netwikipedia.org |
| Cyclization | Diketones/Chalcones | Pyrazoles/Dihydropyrazoles | Core structures in medicinal chemistry. slideshare.netnih.gov |
| Acylation | Acyl Halides | N-Acylhydrazines | Modification for biological activity studies. |
| Heterocycle Formation | Difunctional Electrophiles | Triazoles/Pyridinones | Building blocks for diverse bioactive compounds. |
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-hydrazinylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-12-8(11)6-2-4-7(10-9)5-3-6/h2-5,10H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVXAQCVNJUHKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00328291 | |
| Record name | methyl 4-hydrazinylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00328291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4510-12-7 | |
| Record name | methyl 4-hydrazinylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00328291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Methodological Approaches to the Synthesis of Methyl 4 Hydrazinylbenzoate
Esterification Reactions of 4-Hydrazinylbenzoic Acid
The direct conversion of 4-hydrazinylbenzoic acid to its methyl ester is a common and straightforward synthetic route. This transformation can be accomplished through direct esterification protocols or, more frequently, via acid-catalyzed variants, which facilitate the reaction towards the desired product.
Direct Esterification Protocols
Direct esterification of 4-hydrazinylbenzoic acid with methanol represents the most fundamental approach to obtaining methyl 4-hydrazinylbenzoate. This method typically involves heating the carboxylic acid in an excess of methanol, which acts as both the solvent and the esterifying agent. The reaction is driven towards the formation of the ester by applying heat, often at the reflux temperature of methanol.
However, the direct esterification of carboxylic acids is an equilibrium-limited process. To achieve higher yields, the equilibrium must be shifted towards the product side. This can be accomplished by using a large excess of the alcohol or by removing the water formed during the reaction. While mechanistically simple, direct esterification without a catalyst often requires prolonged reaction times and may result in incomplete conversion.
Acid-Catalyzed Esterification Variants
To enhance the rate and efficiency of the esterification process, acid catalysts are widely employed. The Fischer-Speier esterification is a classic and broadly utilized method for the synthesis of esters from carboxylic acids and alcohols. This reaction is typically catalyzed by strong Brønsted acids such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).
The mechanism of acid-catalyzed esterification involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (methanol in this case). The subsequent tetrahedral intermediate then eliminates a molecule of water to form the ester.
A typical laboratory procedure for the acid-catalyzed esterification of a substituted benzoic acid involves dissolving the acid in methanol and adding a catalytic amount of concentrated sulfuric acid. The mixture is then heated under reflux for a specific period. For instance, in a related synthesis, 4-aminobenzoic acid is converted to methyl 4-aminobenzoate by refluxing in methanol with concentrated sulfuric acid for 6 hours usm.my. A similar protocol can be applied to 4-hydrazinylbenzoic acid.
| Reactant | Reagent | Catalyst | Reaction Conditions | Product | Reference |
| 4-Aminobenzoic Acid | Methanol | Conc. H₂SO₄ | Reflux, 6 h | Methyl 4-aminobenzoate | usm.my |
| Benzoic Acid | Methanol | Conc. H₂SO₄ | Reflux, 45 min | Methyl Benzoate (B1203000) | tcu.edu |
This table presents data for analogous acid-catalyzed esterification reactions.
Hydrazinolysis of Methyl Benzoate Derivatives
An alternative synthetic strategy for this compound involves the hydrazinolysis of a suitable methyl benzoate derivative. This approach is particularly useful when the corresponding 4-substituted methyl benzoate is readily available. The reaction involves the nucleophilic substitution of a leaving group at the C4 position of the benzene (B151609) ring by hydrazine (B178648).
A key example of this method is the synthesis of methyl 4-hydrazinyl-3-nitrobenzoate from methyl 4-chloro-3-nitrobenzoate. In this procedure, methyl 4-chloro-3-nitrobenzoate is treated with hydrazine hydrate in ethanol. The reaction mixture is refluxed, leading to the displacement of the chloride ion by the hydrazinyl group to yield the desired product chemicalbook.com.
| Starting Material | Reagent | Solvent | Reaction Conditions | Product | Reference |
| Methyl 4-chloro-3-nitrobenzoate | Hydrazine hydrate | Absolute Ethanol | Reflux, 45 minutes | Methyl 4-hydrazinyl-3-nitrobenzoate | chemicalbook.com |
| Methyl 4-methoxybenzoate | Hydrazine hydrate | Methanol | Reflux, 6 hours | 4-Methoxybenzohydrazide | nih.gov |
This table provides examples of hydrazinolysis reactions on methyl benzoate derivatives.
Emerging Synthetic Strategies and Optimization Studies
In recent years, there has been a growing interest in developing more efficient, environmentally friendly, and rapid methods for chemical synthesis. These emerging strategies are also being applied to the synthesis of this compound and related compounds. Key areas of development include the use of microwave-assisted synthesis and flow chemistry.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions. The use of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods rasayanjournal.co.in. The Fischer esterification of substituted benzoic acids has been successfully optimized using sealed-vessel microwave conditions usm.myacademicpublishers.orgsemanticscholar.orgresearchgate.netusm.my. For example, the microwave-assisted esterification of 4-fluoro-3-nitrobenzoic acid with various alcohols demonstrated significantly reduced reaction times and good to excellent yields usm.myresearchgate.netusm.my. These findings suggest that a similar microwave-based approach could be highly effective for the synthesis of this compound.
| Reaction | Heating Method | Reaction Time | Key Advantages | Reference |
| Fischer Esterification | Microwave | 15 minutes | Reduced reaction time, increased yield | usm.myresearchgate.netusm.my |
| Synthesis of Acid Hydrazides | Microwave | 3-8 minutes | Rapid synthesis, high yield | neliti.comscielo.org.za |
This table compares conventional and microwave-assisted synthesis for related reactions.
Flow chemistry is another rapidly developing field that offers significant advantages over traditional batch processing, including improved safety, scalability, and process control. Continuous flow systems allow for the precise control of reaction parameters such as temperature, pressure, and reaction time, leading to higher reproducibility and yields. The synthesis of hydrazine derivatives has been successfully demonstrated using flow chemistry, highlighting its potential for the safe and efficient production of these often hazardous compounds rsc.orgresearchgate.netrsc.org. The application of flow technology to the synthesis of this compound could offer a safer and more scalable manufacturing process.
Optimization studies are crucial for the industrial-scale production of any chemical compound. For the synthesis of this compound, optimization would involve systematically varying reaction parameters such as temperature, catalyst loading, reactant concentrations, and reaction time to maximize the yield and purity of the product while minimizing costs and environmental impact. Design of Experiments (DoE) is a powerful statistical tool that can be employed to efficiently explore the reaction parameter space and identify the optimal conditions for the synthesis.
Chemical Reactivity and Derivatization Strategies of Methyl 4 Hydrazinylbenzoate
Reactions Involving the Hydrazine (B178648) Moiety
The hydrazine group is the most reactive site in Methyl 4-hydrazinylbenzoate, readily participating in reactions typical of monosubstituted hydrazines. Its derivatization is a key strategy for the synthesis of complex molecules with applications in pharmaceuticals and materials science. myskinrecipes.com
Condensation Reactions: Formation of Hydrazones and Related Schiff Bases
One of the most fundamental and widely utilized reactions of this compound is its condensation with carbonyl compounds. myskinrecipes.com This reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazine on the electrophilic carbonyl carbon of an aldehyde or ketone. The subsequent elimination of a water molecule results in the formation of a stable hydrazone, a compound characterized by the C=N-NH- linkage. chemtube3d.comwikipedia.org These reactions are typically high-yielding and can often be performed under mild conditions, sometimes with acid catalysis to accelerate the process. researchgate.net
The formation of a hydrazone from this compound and a carbonyl compound proceeds through a two-step mechanism. The initial step is the rapid, nucleophilic addition of the hydrazine's terminal amino group to the carbonyl carbon, forming a tetrahedral intermediate known as a carbinolamine. This step is generally reversible. The second, rate-determining step involves the acid-catalyzed dehydration of the carbinolamine intermediate to yield the final hydrazone product and a molecule of water. researchgate.net
Kinetic studies on hydrazone formation reveal that the reaction rate is pH-dependent. The reaction is typically fastest under mildly acidic conditions (pH 4-5). In this range, there is sufficient acid to protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon, while leaving enough of the hydrazine in its unprotonated, nucleophilic form. At very low pH, the hydrazine becomes fully protonated and is no longer nucleophilic, slowing the reaction. At neutral or basic pH, the dehydration of the carbinolamine intermediate is slow. nih.gov Studies have also shown that the rate can be influenced by the electronic nature of the carbonyl compound; alkyl aldehydes generally react faster than aryl aldehydes due to the latter's conjugation, which is disrupted during the formation of the tetrahedral intermediate. nih.gov
The carbon-nitrogen double bond (C=N) in the hydrazone derivatives of this compound is subject to stereoisomerism, leading to the formation of E (entgegen) and Z (zusammen) isomers. The relative stability of these isomers is influenced by steric hindrance between the substituents on the nitrogen and carbon atoms of the imine bond. For many aryl hydrazones, the E isomer is thermodynamically more stable due to reduced steric clash and is often the major product formed. rsc.org
Conformational isomerism can also arise from restricted rotation around the N-N single bond and the N-C(O) amide bond. researchgate.net The interconversion between these isomers can sometimes be observed in solution using techniques like NMR spectroscopy. While stereoselective synthesis can be challenging, controlling reaction conditions such as solvent and temperature, or using chiral catalysts, can favor the formation of one stereoisomer over the other. In many reported syntheses, the thermodynamic E-configured product is preferentially formed. rsc.org
The condensation reaction is highly versatile, allowing for the synthesis of a vast library of hydrazone derivatives from this compound. A wide array of both aliphatic and aromatic aldehydes and ketones can be employed, each introducing a unique structural motif into the final molecule. This structural diversity is crucial for applications in drug discovery and materials science, where fine-tuning of molecular properties is essential. researchgate.netnih.gov The reaction's broad scope allows for the incorporation of various functional groups and heterocyclic rings. beilstein-journals.org
Table 1: Examples of Hydrazone Derivatives from this compound
| Carbonyl Reactant | IUPAC Name of Product |
|---|---|
| Benzaldehyde | Methyl 4-(2-benzylidenehydrazinyl)benzoate |
| Acetone | Methyl 4-(2-isopropylidenehydrazinyl)benzoate |
| 4-Nitrobenzaldehyde | Methyl 4-(2-(4-nitrobenzylidene)hydrazinyl)benzoate |
| Cyclohexanone | Methyl 4-(2-cyclohexylidenehydrazinyl)benzoate |
Acylation and Sulfonylation Reactions
The nitrogen atoms of the hydrazine moiety in this compound are nucleophilic and can react with acylating and sulfonylating agents. In these reactions, one or both of the hydrogen atoms on the hydrazine group can be substituted.
Acylation typically involves reacting this compound with acyl halides (like acetyl chloride) or acid anhydrides (like acetic anhydride). This leads to the formation of N-acylhydrazide derivatives. The reaction conditions can be controlled to favor either mono- or di-acylation. These acylated products are important precursors for the synthesis of various heterocyclic compounds, such as 1,3,4-oxadiazoles.
Sulfonylation occurs when this compound is treated with a sulfonyl chloride, such as p-toluenesulfonyl chloride, usually in the presence of a base like pyridine. This reaction yields N-sulfonylhydrazide derivatives. Like their acylated counterparts, these compounds are stable, crystalline solids and serve as useful intermediates in organic synthesis.
Table 2: General Acylation and Sulfonylation Reactions
| Reagent Type | General Reagent | Product Type |
|---|---|---|
| Acylating Agent | R-COCl (Acyl Chloride) | N-Acyl-N'-(4-(methoxycarbonyl)phenyl)hydrazine |
Reduction of the Hydrazine Functionality to Amine Analogues
The hydrazine group in this compound and its derivatives can be reduced to the corresponding amine. This transformation involves the reductive cleavage of the nitrogen-nitrogen single bond. A variety of reducing agents and methods can accomplish this N-N bond cleavage. rsc.org
Common methods include catalytic hydrogenation, where the compound is treated with hydrogen gas in the presence of a metal catalyst such as Palladium on carbon (Pd/C) or Raney Nickel. Chemical reducing agents are also effective. For instance, low-valent titanium reagents, prepared in situ from TiCl₄ and a reducing metal like magnesium, can smoothly reduce hydrazines to amines under mild conditions with good functional group tolerance. semanticscholar.org Another reported method uses aqueous titanium(III) trichloride, which is commercially available and operates under a broad pH range. rsc.orgrsc.org This reduction is a key synthetic step, converting the hydrazine intermediate into the corresponding aniline (B41778) derivative, Methyl 4-aminobenzoate, which is itself a valuable building block in chemical synthesis.
Reactions Involving the Methyl Ester Moiety
The methyl ester group in this compound can undergo several key reactions, including transesterification and hydrolysis, which are fundamental for modifying the carboxylate functionality.
Transesterification is a process where the methyl group of the ester is exchanged with a different alkyl group from an alcohol. This reaction is typically catalyzed by an acid or a base. The general mechanism involves the nucleophilic attack of an alcohol on the carbonyl carbon of the ester.
Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to attack by an alcohol. In basic conditions, the alcohol is deprotonated to form a more nucleophilic alkoxide, which then attacks the carbonyl carbon. Various catalysts, including mineral acids (like H₂SO₄), metal salts (like Sc(OTf)₃), and bases (like Na₂CO₃), can facilitate this transformation. organic-chemistry.orggoogle.com The reaction is reversible, and often an excess of the reactant alcohol is used to drive the equilibrium towards the desired product.
Table 1: Examples of Transesterification Reactions
| Reactant Alcohol | Catalyst | Product |
|---|---|---|
| Ethanol | Acid/Base | Ethyl 4-hydrazinylbenzoate |
| Propanol | Acid/Base | Propyl 4-hydrazinylbenzoate |
| Isopropanol | Acid/Base | Isopropyl 4-hydrazinylbenzoate |
This table illustrates potential transesterification products based on general chemical principles.
The methyl ester of this compound can be hydrolyzed to the corresponding carboxylic acid, 4-hydrazinylbenzoic acid. This reaction can be achieved under either acidic or basic conditions.
Base-catalyzed hydrolysis, also known as saponification, involves the attack of a hydroxide (B78521) ion on the ester's carbonyl carbon. stackexchange.com This process is irreversible because the resulting carboxylic acid is deprotonated by the base to form a carboxylate salt. stackexchange.com Subsequent acidification of the reaction mixture protonates the carboxylate to yield the final carboxylic acid. chemspider.com
Acid-catalyzed hydrolysis is a reversible reaction where the ester is heated with water in the presence of a strong acid catalyst. google.com The mechanism involves the protonation of the carbonyl oxygen, followed by the nucleophilic attack of water.
Table 2: Conditions for Hydrolysis of this compound
| Condition | Reagents | Product |
|---|---|---|
| Basic Hydrolysis | 1. NaOH, H₂O/MeOH, Reflux2. HCl (aq) | 4-hydrazinylbenzoic acid |
This table outlines common laboratory conditions for ester hydrolysis. chemspider.comnih.gov
Cyclization Reactions and Heterocyclic Ring System Synthesis
The hydrazinyl group (-NHNH₂) of this compound is a potent binucleophile, making it an exceptionally useful precursor for synthesizing a wide array of nitrogen-containing heterocyclic compounds.
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. A common and effective method for their synthesis is the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound. nih.gov this compound can react with various 1,3-diketones, such as acetylacetone, in a cyclocondensation reaction to yield substituted pyrazole (B372694) derivatives. heteroletters.org The reaction typically proceeds by initial formation of a hydrazone, followed by intramolecular cyclization and dehydration. nih.gov
Dihydropyrazoles, also known as pyrazolines, are non-aromatic analogues of pyrazoles. They are readily synthesized through the cyclocondensation of hydrazines with α,β-unsaturated aldehydes or ketones (chalcones). nih.gov The reaction involves a Michael addition of the hydrazine to the unsaturated system, followed by intramolecular cyclization. nih.gov
Table 3: Synthesis of Pyrazole and Dihydropyrazole Derivatives
| Reactant | Product Type | Heterocyclic Product Example |
|---|---|---|
| Acetylacetone (a 1,3-diketone) | Pyrazole | Methyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate |
This table provides examples of reactants leading to the formation of pyrazole and dihydropyrazole rings. nih.govmdpi.com
1,2,4-Triazoles are five-membered heterocycles with three nitrogen atoms. The hydrazinyl moiety of this compound is a key starting point for constructing this ring system. One established route involves the conversion of the starting material into a hydrazide, which can then react with various one-carbon synthons. For instance, reacting a hydrazide derivative with carbon disulfide in the presence of a base, followed by treatment with hydrazine hydrate, leads to the formation of a 4-amino-5-mercapto-1,2,4-triazole ring. nepjol.inforesearchgate.net Another approach is the reaction of hydrazonyl chlorides with nitriles, which can be catalyzed by Lewis acids like ytterbium triflate, to form substituted 1,2,4-triazoles. researchgate.net
Table 4: Reagents for 1,2,4-Triazole (B32235) Synthesis
| Reagent(s) | Intermediate/Key Step | Resulting Triazole Moiety |
|---|---|---|
| 1. CS₂, KOH2. Hydrazine Hydrate | Dithiocarbazinate cyclization | 4-amino-5-mercapto-1,2,4-triazole |
| Trichloroacetonitrile, then Formylhydrazine | Cyclization and alcoholysis | 1,2,4-triazole-3-carboxylate |
This table outlines different synthetic strategies for forming the 1,2,4-triazole ring from a hydrazine precursor. nepjol.infordd.edu.iqgoogle.com
The versatility of this compound and its derivatives extends to the synthesis of a broader range of heterocyclic structures.
Thiazoles: Thiazole (B1198619) rings can be synthesized by reacting a thiosemicarbazide (B42300) derivative (obtainable from the hydrazinyl group and an isothiocyanate) with α-halocarbonyl compounds, such as phenacyl bromides. This is known as the Hantzsch thiazole synthesis. mdpi.commdpi.com
Pyridones: 2-Pyridone derivatives can be obtained through the reaction of cyanoacetamide precursors with 1,3-dicarbonyl compounds like acetylacetone. mdpi.comnih.gov While not a direct reaction of the hydrazinyl group, derivatives of this compound can be elaborated into the necessary precursors for such cyclizations.
Chromenes: Chromene scaffolds can be formed via the cycloaddition reaction of precursors like cyanoacetamides with salicylaldehyde (B1680747) in the presence of a base. mdpi.comnih.gov This demonstrates how the core structure of this compound can be incorporated into more complex fused heterocyclic systems after initial modifications.
Table 5: Synthesis of Various Heterocyclic Systems
| Target Heterocycle | Key Reactants with Precursor | General Method |
|---|---|---|
| Thiazole | Thiosemicarbazide derivative + α-Haloketone | Hantzsch Synthesis |
| Pyridone | Cyanoacetamide derivative + Acetylacetone | Condensation/Cyclization |
This table summarizes synthetic routes to other important heterocyclic systems starting from precursors derivable from this compound. mdpi.comnih.gov
Polymerization and Macromolecular Integration
This compound serves as a versatile monomer for the synthesis of advanced polymeric materials, including polyamides and covalent organic frameworks (COFs). Its bifunctional nature, featuring a reactive hydrazinyl group and a modifiable methyl ester, allows for its integration into macromolecular structures through various polymerization techniques.
The hydrazinyl moiety of this compound is a key functional group for the synthesis of specialized polyamides. This reactivity is analogous to the use of other hydrazine derivatives in polycondensation reactions. iaea.orgscielo.br The lone pair of electrons on the terminal nitrogen of the hydrazine group enables it to act as a potent nucleophile, readily attacking electrophilic centers such as those in acyl chlorides.
In a typical polycondensation reaction, this compound can be reacted with a dicarboxylic acid chloride, such as terephthaloyl chloride or isophthaloyl chloride, to form a polyamide. scielo.br The reaction proceeds via a nucleophilic acyl substitution mechanism, resulting in the formation of an amide linkage and the elimination of hydrogen chloride. The polymerization is typically carried out in a polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc), often in the presence of an acid scavenger like triethylamine (B128534) to neutralize the HCl byproduct.
The resulting polymers are a class of aromatic polyamides, which are known for their high thermal stability and mechanical strength. scielo.br The presence of the methyl ester group pendent to the polymer backbone offers several advantages. It can enhance the solubility of the resulting polyamide in organic solvents, which is often a challenge for rigid aromatic polymers. ncl.res.in Furthermore, this ester group serves as a handle for post-polymerization modification, allowing for the introduction of other functional groups to tailor the final properties of the material.
A representative polycondensation reaction is depicted below:
n H₂N-NH-C₆H₄-COOCH₃ (this compound) + n ClOC-Ar-COCl (Diacid Chloride) → [-NH-NH-CO-C₆H₄(COOCH₃)-CO-Ar-CO-]n + 2n HCl
Where 'Ar' represents an aromatic group.
Table 1: Representative Polycondensation Conditions for Polyamide Synthesis
| Parameter | Condition |
| Monomers | This compound, Terephthaloyl chloride |
| Solvent | N-methyl-2-pyrrolidone (NMP) |
| Temperature | 0 °C to room temperature |
| Reaction Time | 5 hours |
| Acid Scavenger | Triethylamine |
The properties of the resulting polyamides can be tuned by varying the structure of the diacid chloride comonomer. The use of aliphatic diacid chlorides would lead to more flexible polymers, while aromatic diacid chlorides would result in more rigid and thermally stable materials. scielo.br
This compound is a promising candidate as a building block, or "linker," for the synthesis of functionalized covalent organic frameworks (COFs). rsc.orgtcichemicals.com COFs are a class of crystalline porous polymers with well-defined structures and high surface areas, making them suitable for applications in gas storage, catalysis, and sensing. rsc.org The formation of COFs typically relies on reversible covalent bond formation to achieve crystallinity.
The hydrazine functionality of this compound can undergo condensation reactions with aldehyde-containing monomers to form hydrazone-linked COFs. nih.gov Hydrazone linkages are known for their stability and have been successfully employed in the construction of a variety of COFs. nih.gov
In a typical synthesis, this compound would be reacted with a multidentate aldehyde, such as 1,3,5-triformylbenzene (TFB) or 1,3,5-triformylphloroglucinol (TFP), under solvothermal conditions. The reaction is often carried out in a mixture of solvents, such as 1,4-dioxane (B91453) and mesitylene, in the presence of an acid catalyst, like acetic acid. The reversible nature of the hydrazone formation allows for the self-correction of the growing framework, leading to a crystalline and porous material.
The resulting COF would possess a periodic structure with pores decorated with methyl ester groups. These functional groups can influence the properties of the COF, for instance, by providing specific binding sites for guest molecules. Furthermore, the ester groups can be hydrolyzed post-synthetically to carboxylic acids, which can then be used for further functionalization or for the coordination of metal ions. nih.gov
A schematic representation of the formation of a hydrazone-linked COF is as follows:
3 H₂N-NH-C₆H₄-COOCH₃ (this compound) + 2 OHC-C₆H₃(CHO)₂-CHO (1,3,5-Triformylbenzene) → [C₂₇H₂₁N₆O₆]n (COF) + 6 H₂O
Table 2: Typical Conditions for the Synthesis of a Hydrazone-Linked COF
| Parameter | Condition |
| Linkers | This compound, 1,3,5-Triformylbenzene |
| Solvent System | 1,4-Dioxane / Mesitylene |
| Catalyst | Acetic Acid (aq.) |
| Temperature | 120 °C |
| Reaction Time | 3 days |
The choice of the aldehyde linker can be used to control the pore size and geometry of the resulting COF. mdpi.com For example, using a linear dialdehyde (B1249045) would lead to a 2D layered structure, while a trigonal or tetrahedral aldehyde would result in a 3D framework. The ability to incorporate functional groups like the methyl ester directly into the COF structure through the use of functionalized linkers like this compound is a key advantage of this synthetic approach. researchgate.net
Advanced Spectroscopic and Structural Elucidation of Methyl 4 Hydrazinylbenzoate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis (¹H, ¹³C, 2D-NMR)
¹H NMR Spectroscopy is used to identify the hydrogen atoms in a molecule. For Methyl 4-hydrazinylbenzoate, the spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the hydrazinyl protons.
Aromatic Protons: The benzene (B151609) ring is para-substituted, which would give rise to a characteristic AA'BB' system. Two doublets are expected in the aromatic region (typically δ 6.8-8.0 ppm). The protons ortho to the electron-donating hydrazinyl group are expected to be upfield compared to those ortho to the electron-withdrawing ester group.
Methyl Protons: A sharp singlet for the three protons of the methyl ester group (-OCH₃) is anticipated, likely in the range of δ 3.8-3.9 ppm. rsc.org
Hydrazinyl Protons: The protons of the hydrazinyl group (-NHNH₂) would appear as broad singlets, and their chemical shift can be variable depending on the solvent, concentration, and temperature. The NH and NH₂ protons may also be distinguishable under certain conditions.
¹³C NMR Spectroscopy provides information about the carbon framework of a molecule. The predicted ¹³C NMR spectrum of this compound would feature:
Carbonyl Carbon: A signal for the ester carbonyl carbon (C=O) in the downfield region, typically around δ 165-167 ppm. rsc.org
Aromatic Carbons: Four signals for the aromatic carbons. The carbon attached to the hydrazinyl group (C-NHNH₂) would be significantly shielded, while the carbon attached to the ester group (C-COO) would be deshielded. The chemical shifts of the other two aromatic carbons would also be influenced by the electronic effects of the substituents. For instance, in 4-hydrazinylbenzoic acid, the aromatic carbons appear at distinct chemical shifts. chemicalbook.com
Methyl Carbon: A signal for the methyl ester carbon (-OCH₃) would be observed in the upfield region, typically around δ 51-52 ppm. rsc.org
2D-NMR Spectroscopy , including techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in confirming the assignments of proton and carbon signals. COSY spectra would show correlations between adjacent aromatic protons, while HSQC would link each proton to its directly attached carbon atom. These techniques are crucial for the unambiguous structural confirmation of novel derivatives of this compound.
Interactive Table: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |
|---|---|---|
| -OCH₃ | ~3.8 (s, 3H) | ~52 |
| Aromatic CH (ortho to -NHNH₂) | ~6.8 (d, 2H) | ~113 |
| Aromatic CH (ortho to -COOCH₃) | ~7.9 (d, 2H) | ~131 |
| Aromatic C (ipso to -NHNH₂) | - | ~152 |
| Aromatic C (ipso to -COOCH₃) | - | ~122 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
The molecular formula for this compound is C₈H₁₀N₂O₂. Its hydrochloride salt has a molecular weight of 202.64 g/mol , indicating that the free base has a molecular weight of 166.18 g/mol . sigmaaldrich.comcenmed.com High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition with high accuracy.
The fragmentation pattern in electron ionization mass spectrometry (EI-MS) would provide valuable structural information. Key fragmentation pathways for this compound are expected to include:
Loss of the methoxy (B1213986) group: A prominent peak corresponding to the loss of a methoxy radical (•OCH₃, 31 Da) from the molecular ion, leading to the formation of a benzoyl cation derivative.
Loss of the methyl group: A less common fragmentation might involve the loss of a methyl radical (•CH₃, 15 Da).
Cleavage of the ester group: Fragmentation of the ester can lead to a peak corresponding to the 4-hydrazinylbenzoyl cation.
Fragmentation of the hydrazinyl group: The hydrazinyl group can undergo cleavage, leading to various nitrogen-containing fragments.
The analysis of the mass spectrum of related compounds, such as methyl 4-methylbenzoate, shows a characteristic base peak corresponding to the loss of the methoxy group, which supports the predicted fragmentation pattern for the ester functionality. chemicalbook.com
Interactive Table: Expected Mass Spectrometry Fragments for this compound
| m/z | Fragment Ion | Possible Neutral Loss |
|---|---|---|
| 166 | [M]⁺ | - |
| 135 | [M - OCH₃]⁺ | •OCH₃ |
| 121 | [M - NH₂NH]⁺ | •NHNH₂ |
| 107 | [C₇H₇O]⁺ | •NHNH₂, CO |
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for its key functional groups.
N-H Stretching: The hydrazinyl group (-NHNH₂) is expected to show characteristic N-H stretching vibrations in the region of 3200-3400 cm⁻¹. Typically, primary amines and hydrazines show two bands in this region corresponding to symmetric and asymmetric stretching modes.
C=O Stretching: A strong absorption band corresponding to the ester carbonyl (C=O) stretching vibration is expected in the range of 1700-1725 cm⁻¹. The exact position would be influenced by conjugation with the aromatic ring.
C-O Stretching: The C-O stretching vibrations of the ester group would appear in the fingerprint region, typically as two bands between 1100-1300 cm⁻¹.
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring are expected to produce several bands in the 1450-1600 cm⁻¹ region.
Aromatic C-H Bending: Out-of-plane C-H bending vibrations for the para-substituted benzene ring would be observed in the 800-850 cm⁻¹ region.
The IR spectra of related compounds like methyl 4-hydroxybenzoate (B8730719) and methyl 4-(methylamino)benzoate (B8343159) show these characteristic ester and aromatic absorptions, providing a solid basis for interpreting the spectrum of this compound. nist.govsigmaaldrich.com
Interactive Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Hydrazinyl (-NHNH₂) | N-H stretch | 3200-3400 | Medium |
| Ester (-COOCH₃) | C=O stretch | 1700-1725 | Strong |
| Aromatic Ring | C=C stretch | 1450-1600 | Medium-Weak |
| Ester (-COOCH₃) | C-O stretch | 1100-1300 | Strong |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions.
While the crystal structure of the parent this compound has not been reported, single-crystal X-ray diffraction studies on its derivatives provide significant insights into the structural possibilities. For example, the crystal structure of methyl 4-[(E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-3-nitrobenzoate has been determined. Such studies reveal the exact conformation of the molecule in the solid state, including the planarity of different molecular fragments and the dihedral angles between them.
The solid-state packing of these molecules is governed by a variety of intermolecular interactions.
Hydrogen Bonding: The hydrazinyl group is a potent hydrogen bond donor, and the carbonyl oxygen of the ester group is an effective hydrogen bond acceptor. Consequently, extensive hydrogen bonding networks are expected in the crystal structures of this compound and its derivatives. These interactions can link molecules into chains, sheets, or more complex three-dimensional architectures. In derivatives, N-H···O and C-H···O hydrogen bonds are commonly observed, playing a crucial role in the crystal packing.
π-Stacking: The aromatic rings of the benzoate (B1203000) moiety can participate in π-π stacking interactions. These interactions, where the planes of the aromatic rings are parallel and offset, contribute significantly to the stability of the crystal lattice. Face-to-face π-stacking interactions have been observed in the crystal structures of related hydrazine (B178648) derivatives.
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science and pharmaceuticals. Different polymorphs can exhibit distinct physical properties. Hydrazone derivatives are known to exhibit conformational polymorphism. researchgate.net Investigations into the crystal engineering of this compound would involve a systematic study of how modifications to the molecular structure or crystallization conditions can influence the resulting crystal packing and potentially lead to the discovery of new polymorphic forms with tailored properties.
Complementary Analytical Techniques (e.g., UV-Vis Spectroscopy, Elemental Analysis)
In addition to nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, a comprehensive structural elucidation of this compound and its derivatives is achieved through the application of complementary analytical techniques such as Ultraviolet-Visible (UV-Vis) spectroscopy and elemental analysis. These methods provide valuable information regarding the electronic properties and elemental composition of the molecules, respectively, corroborating the structural information obtained from other spectroscopic methods.
UV-Vis Spectroscopy
UV-Vis spectroscopy is a powerful tool for investigating the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule.
For this compound, the electronic spectrum is dominated by the substituted benzene ring. The presence of the electron-donating hydrazinyl group (-NHNH₂) and the electron-withdrawing methoxycarbonyl group (-COOCH₃) para to each other influences the energy of the π → π* transitions of the benzene ring. These substitutions typically cause a bathochromic shift (shift to longer wavelengths) of the primary and secondary absorption bands of benzene.
While specific experimental UV-Vis data for this compound is not extensively reported in the available literature, the expected absorption maxima can be inferred from related structures. For instance, derivatives of this compound, such as hydrazones formed by the condensation of the hydrazinyl group with various aldehydes and ketones, exhibit characteristic UV-Vis spectra. The extended conjugation in these derivatives often leads to a further bathochromic shift, with absorption maxima frequently observed in the 300-400 nm range.
Table 1: Illustrative UV-Vis Absorption Data for Related Hydrazone Derivatives
| Compound Name | Solvent | λmax (nm) | Reference |
| (E)-1-(2,4-dinitrophenyl)-2-[(4-methylphenyl)methylidene]hydrazine | Not Specified | 355-385 | researchgate.net |
This table provides an example of typical UV-Vis absorption for a related class of compounds to illustrate the spectral region of interest.
The molar absorptivity (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, can also be determined from the UV-Vis spectrum. This value is particularly useful for quantitative analysis.
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present in the molecule (typically carbon, hydrogen, and nitrogen). The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.
For this compound, with the molecular formula C₈H₁₀N₂O₂, the theoretical elemental composition can be calculated as follows:
Molecular Weight: 166.18 g/mol
Carbon (C): (8 * 12.01 / 166.18) * 100% = 57.82%
Hydrogen (H): (10 * 1.01 / 166.18) * 100% = 6.08%
Nitrogen (N): (2 * 14.01 / 166.18) * 100% = 16.85%
Oxygen (O): (2 * 16.00 / 166.18) * 100% = 19.25%
In research articles describing the synthesis of new compounds, the results of elemental analysis are typically presented in a standardized format, for example: "Anal. Calcd for C₈H₁₀N₂O₂: C, 57.82; H, 6.08; N, 16.85. Found: C, 57.80; H, 6.10; N, 16.82." Such a result would indicate a high degree of purity for the synthesized this compound.
Table 2: Theoretical Elemental Analysis Data
| Element | Symbol | Theoretical Percentage (%) |
| Carbon | C | 57.82 |
| Hydrogen | H | 6.08 |
| Nitrogen | N | 16.85 |
| Oxygen | O | 19.25 |
The combination of UV-Vis spectroscopy and elemental analysis provides a robust dataset that complements the structural details revealed by NMR and IR spectroscopy, leading to an unambiguous characterization of this compound and its derivatives.
Computational Chemistry and Theoretical Investigations of Methyl 4 Hydrazinylbenzoate
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations are used to determine optimized molecular geometry, vibrational frequencies, and a host of electronic parameters that govern molecular reactivity and interactions. nih.govnih.gov For molecules related to Methyl 4-hydrazinylbenzoate, DFT methods, often using functionals like B3LYP with basis sets such as 6-311G(d,p), have been successfully employed to correlate theoretical data with experimental findings. nih.gov
The electronic structure of a molecule is fundamental to its chemical behavior. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding chemical reactivity. The HOMO energy is associated with the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.govresearchgate.net
For related compounds like methyl 4-hydroxybenzoate (B8730719), DFT calculations have determined the HOMO-LUMO energy gap, which indicates the molecule's potential pharmaceutical activity. nih.gov Studies on other hydrazine (B178648) derivatives show that the HOMO-LUMO gap is a critical parameter in assessing their biological activity and polarizability. nih.gov
Another important tool is the Molecular Electrostatic Potential (MEP) map. The MEP visually represents the charge distribution on the molecule's surface, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. researchgate.netchemrxiv.org These maps are invaluable for predicting sites of electrophilic and nucleophilic attack. nih.govresearchgate.net For hydrazone derivatives, MEP analysis has shown that negative potential sites are often located around electronegative atoms like oxygen and nitrogen, while positive potentials are found near hydrogen atoms. nih.gov In a study on (E)-Methyl-4-[(2-phenylhydrazono)methyl]benzoate, a derivative, the MEP map helped to identify the relative polarity and potential sites for chemical reactions. researchgate.net
Table 1: Calculated Quantum Chemical Parameters for a Related Hydrazone Derivative
| Parameter | Value (eV) | Significance |
|---|---|---|
| EHOMO | -0.26751 | Electron-donating capability |
| ELUMO | -0.18094 | Electron-accepting capability |
| Energy Gap (ΔE) | 0.08657 | Chemical reactivity, stability |
Data derived from a study on a related benzylidene hydrazinecarbodithioate derivative using DFT/B3LYP/6-31G+(d,p) level of theory. nih.gov
Computational chemistry can map out the energetic landscape of a chemical reaction, identifying the most favorable pathway from reactants to products. This involves locating transition states, which are first-order saddle points on the potential energy surface corresponding to the highest energy barrier along the reaction coordinate. ucsb.edurowansci.com The energy difference between the reactants and the transition state determines the activation energy of the reaction.
Molecular Modeling and Conformational Landscape Analysis
Molecules are not static entities but can exist in various spatial arrangements, or conformations, due to the rotation around single bonds. Conformational analysis aims to identify the stable conformers (energy minima on the potential energy surface) and determine their relative energies. For this compound, key rotatable bonds include the C-C bond between the benzene (B151609) ring and the ester group, the C-N bond, and the N-N bond of the hydrazine moiety.
Molecular modeling techniques, such as relaxed potential energy surface (PES) scans, are used to explore the conformational landscape. uni-muenchen.dereadthedocs.io In a PES scan, a specific dihedral angle is systematically varied in steps, and at each step, the rest of the molecule's geometry is optimized to find the lowest energy structure. uni-muenchen.destackexchange.com This process generates an energy profile that reveals the positions of energy minima (stable conformers) and maxima (transition states between conformers). While detailed conformational analyses for this compound are not published, studies on related structures like ethyl 4-hydrazinobenzoate hydrochloride provide insights into preferred conformations and the significant role of intermolecular interactions, such as hydrogen bonding, in stabilizing the crystal structure. researchgate.net
Theoretical Structure-Activity Relationship (SAR) Studies of Derivatives
Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. Theoretical SAR, often in the form of Quantitative Structure-Activity Relationship (QSAR), uses computational methods to build mathematical models that correlate molecular descriptors with activity. nih.gov These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP).
Derivatives of this compound, particularly its hydrazone products, have been investigated for various biological activities, including antibacterial and anticancer properties. nih.govrawdatalibrary.net In these studies, computational approaches are used to rationalize the observed activities. For instance, a SAR study on 4-aminoquinoline-hydrazone hybrids, which can be synthesized from related hydrazides, identified key structural features responsible for potent antibacterial effects against strains like B. subtilis and P. aeruginosa. nih.govresearchgate.net Computational docking and simulation studies on the most potent compounds helped to elucidate their binding modes and interactions with biological targets. nih.gov
Similarly, SAR studies on pyridazinone derivatives have shown how different substituents on the aromatic ring influence antibacterial activity. nih.gov For example, the presence of an electron-donating methyl group was found to enhance activity against Gram-positive bacteria, while a fluorine atom improved activity against Gram-negative bacteria. nih.gov These computational SAR studies provide a rational basis for designing new, more effective derivatives of this compound for therapeutic applications.
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| (E)-Methyl-4-[(2-phenylhydrazono)methyl]benzoate |
| Methyl 4-hydroxybenzoate |
| Ethyl 4-hydrazinobenzoate hydrochloride |
| 4-aminoquinoline-hydrazones |
Research Applications of Methyl 4 Hydrazinylbenzoate As a Chemical Synthon
Role in Organic Synthesis as a Building Block for Complex Molecules
The reactivity of the hydrazine (B178648) and ester functionalities in Methyl 4-hydrazinylbenzoate makes it an important synthon for the construction of a diverse array of complex molecules, particularly heterocyclic compounds. The hydrazine moiety readily undergoes condensation reactions with carbonyl compounds and cyclization reactions with various electrophiles, forming stable ring structures that are scaffolds for many biologically active molecules.
One of the most common applications of arylhydrazines like this compound is in the synthesis of pyrazoles . This is typically achieved through a condensation reaction with a 1,3-dicarbonyl compound. The reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to yield the pyrazole (B372694) ring. This method allows for the synthesis of a wide variety of substituted pyrazoles by varying the dicarbonyl component.
Another important class of heterocycles accessible from this compound are pyridazinones . These are synthesized by reacting the hydrazine with γ-ketoacids. The initial condensation forms a hydrazone, which then undergoes cyclization to form the six-membered pyridazinone ring.
Furthermore, this compound is a key starting material for the Fischer indole synthesis , a classic and widely used method for preparing indoles. wikipedia.orgnih.govorganic-chemistry.orgyoutube.com In this reaction, the this compound is first condensed with an aldehyde or ketone to form a phenylhydrazone. wikipedia.org This intermediate, upon treatment with an acid catalyst, undergoes a nih.govnih.gov-sigmatropic rearrangement followed by the elimination of ammonia to furnish the indole ring system. wikipedia.orgnih.gov This powerful reaction allows for the construction of highly substituted and complex indole derivatives.
Precursor in Medicinal Chemistry Research
The ability of this compound to serve as a scaffold for diverse molecular structures has made it a valuable precursor in medicinal chemistry research. Its derivatives have been extensively investigated for a range of potential therapeutic applications, including the development of enzyme inhibitors, antimicrobial agents, and anticancer agents.
Development of Enzyme Inhibitors (e.g., Kinase Inhibitors)
Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer and inflammation. Consequently, the development of kinase inhibitors is a major focus of modern drug discovery. Hydrazone derivatives, which can be readily synthesized from this compound, have shown promise as kinase inhibitors.
For instance, novel sulfonyl thiazolyl-hydrazone derivatives have been designed and synthesized as potential Epidermal Growth Factor Receptor (EGFR) inhibitors. nih.gov In one study, a series of these compounds exhibited marked inhibitory activity against EGFR kinase, with some derivatives showing IC50 values in the sub-micromolar range, even more potent than the reference drug dasatinib. nih.gov The general structure of these inhibitors involves the condensation of a substituted thiazolyl hydrazine with a sulfonyl-containing aldehyde or ketone.
| Compound Type | Target Kinase | Reported IC50 Values (µM) |
| Sulfonyl Thiazolyl-Hydrazones | EGFR | 0.037 - 0.317 |
| Quinazoline-Hydrazones | EGFR | 0.66 - 0.80 |
This table presents a selection of research findings on kinase inhibitors derived from hydrazone scaffolds, for which this compound is a potential precursor. The IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
Design and Synthesis of Potential Antimicrobial Agents
The rise of antibiotic-resistant bacteria has created an urgent need for the development of new antimicrobial agents with novel mechanisms of action. Hydrazone and pyrazole derivatives synthesized from precursors like this compound have demonstrated significant potential in this area.
Research has shown that pyrazoline and pyrazole derivatives can exhibit broad-spectrum antibacterial and antifungal activity. nih.govnih.govbiomedpharmajournal.orgmdpi.com For example, a series of pyrazoline derivatives were synthesized and evaluated for their in vitro antimicrobial activity, showing a wide range of MIC (Minimum Inhibitory Concentration) values against various bacterial and fungal strains. nih.gov The antimicrobial efficacy of these compounds is often attributed to the specific substituents on the pyrazole or pyrazoline ring, which can be readily modified by starting with appropriately substituted hydrazines like this compound.
| Compound Class | Bacterial/Fungal Strain | Reported MIC (µg/mL) |
| Pyrazoline Derivatives | S. aureus | 64 |
| Pyrazoline Derivatives | E. faecalis | 32 |
| Pyrazoline Derivatives | P. aeruginosa | 64 |
| Pyrazoline Derivatives | C. albicans | 64 |
This table summarizes the antimicrobial activity of selected pyrazoline derivatives, which can be synthesized using hydrazine precursors. The MIC value represents the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Exploration of Potential Anticancer Agents
The development of novel anticancer agents remains a critical area of research. Derivatives of 4-hydrazinobenzoic acid, which are closely related to this compound, have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines.
In one study, a series of thirteen 4-hydrazinobenzoic acid derivatives were synthesized and their in vitro anticancer activity was assessed against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines. nih.gov Several of these compounds demonstrated potent inhibitory effects, with IC50 values comparable to the standard anticancer drug doxorubicin. nih.gov These findings suggest that the 4-hydrazinobenzoic acid moiety is a promising scaffold for the development of new anticancer drugs. This compound, as the methyl ester, is a key intermediate for the synthesis of such derivatives, often through the formation of hydrazones which have also shown significant cytotoxicity against cancer cell lines like A549 (lung cancer) and HepG2 (liver cancer). nih.goveuropeanreview.org
| Derivative of 4-Hydrazinobenzoic Acid | Cancer Cell Line | Reported IC50 (µM) |
| Compound 6 | HCT-116 | 21.3 ± 4.1 |
| Compound 7 | HCT-116 | 24.5 ± 4.5 |
| Compound 9 | HCT-116 | 28.3 ± 5.1 |
| Doxorubicin (Reference) | HCT-116 | 22.6 ± 3.9 |
| Compound 6 | MCF-7 | > 50 |
| Compound 7 | MCF-7 | 25.1 ± 4.8 |
| Compound 9 | MCF-7 | 26.7 ± 5.2 |
| Doxorubicin (Reference) | MCF-7 | 19.7 ± 3.1 |
This table presents the in vitro cytotoxic activity of selected 4-hydrazinobenzoic acid derivatives against human cancer cell lines. The IC50 value is the concentration of a substance that is required for 50% inhibition of cell growth. nih.gov
Contributions to Materials Science
The application of hydrazine derivatives extends beyond the realm of medicine into materials science, where they serve as precursors for functional organic materials. The reactive nature of the hydrazine group allows for its incorporation into polymeric structures and its use in the synthesis of organic dyes for electronic applications.
Precursors for Organic Electronic Materials
Hydrazonoyl-based derivatives have been synthesized and investigated as sensitizers in dye-sensitized solar cells (DSSCs). sumdu.edu.uaresearchgate.net These dyes possess extended π-conjugation systems, which are essential for efficient light absorption and subsequent electron injection into the semiconductor material of the solar cell. sumdu.edu.ua While not directly mentioning this compound, the synthesis of such dyes often involves the reaction of a hydrazine derivative with a suitable coupling partner to create the hydrazone linkage that forms a key part of the chromophore. The ester group in this compound could serve as an anchoring group to bind the dye to the surface of semiconductor nanoparticles, such as titanium dioxide, a critical component in DSSCs. The versatility of the hydrazine group allows for the tuning of the electronic properties of the resulting dyes by reacting it with different aromatic aldehydes and ketones, thereby optimizing their performance in solar energy conversion.
Integration into Supramolecular Assemblies
The hydrazinyl moiety of this compound is a key functional group for its integration into supramolecular assemblies. This is primarily achieved through the formation of hydrazones, which are compounds containing the R₁R₂C=NNH₂ functional group. Hydrazones are typically formed by the condensation reaction between a hydrazine derivative, such as this compound, and an aldehyde or a ketone.
This reaction is fundamental to the construction of larger, self-assembled structures. The resulting hydrazone linkage is often involved in a network of non-covalent interactions, such as hydrogen bonding and π-π stacking, which are the driving forces for the formation of well-defined supramolecular architectures. For instance, the hydrogen atoms of the hydrazone's N-H group can act as hydrogen bond donors, while the nitrogen and oxygen atoms can act as acceptors.
The table below summarizes the key types of interactions involved in the stabilization of supramolecular assemblies formed from hydrazone-containing compounds.
| Interaction Type | Description | Role in Supramolecular Assembly |
| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (like N or O) and another nearby electronegative atom. | Directs the specific arrangement of molecules, leading to the formation of well-defined one-, two-, or three-dimensional networks. |
| π-π Stacking | Non-covalent attractive interactions between aromatic rings. | Contributes to the stabilization of the overall supramolecular structure, particularly in layered or columnar arrangements. |
| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Provide additional stabilization to the supramolecular assembly. |
Applications in COF and MOF Chemistry
The bifunctional nature of this compound also makes it a potential candidate for use as a linker or ligand in the synthesis of porous crystalline materials like Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs).
Covalent Organic Frameworks (COFs)
COFs are a class of porous crystalline polymers constructed from organic building blocks linked by strong covalent bonds. researchgate.net The formation of hydrazone linkages is a recognized strategy for the synthesis of COFs. These hydrazone-linked COFs are a subclass of imine-based COFs and are noted for their potential structural flexibility and high hydrolytic stability.
Metal-Organic Frameworks (MOFs)
MOFs are hybrid materials composed of metal ions or clusters coordinated to organic ligands, forming one-, two-, or three-dimensional structures. The organic ligands, often referred to as linkers, play a crucial role in determining the structure and properties of the resulting MOF.
The carboxylate group of this compound (after hydrolysis of the methyl ester to a carboxylic acid) could potentially coordinate with metal centers to form MOFs. The hydrazinyl group could also participate in coordination or serve as a functional site within the pores of the MOF.
Although there is a vast body of research on the design and synthesis of MOFs with a wide variety of organic ligands, specific, well-documented examples of MOFs constructed using this compound as the primary organic linker are not prevalent in the current scientific literature. The development of new MOFs often involves the exploration of novel organic linkers, and the unique combination of functional groups in this compound could offer interesting possibilities for the design of new MOF materials with tailored properties.
The following table outlines the potential roles of this compound's functional groups in the context of COF and MOF synthesis.
| Functional Group | Potential Role in COF Synthesis | Potential Role in MOF Synthesis |
| Hydrazinyl (-NHNH₂) Group | Can react with aldehydes to form hydrazone linkages, a key bond-forming reaction in the synthesis of certain COFs. | Could potentially coordinate with metal centers or be a site for post-synthetic modification within the MOF pores. |
| Methyl Ester (-COOCH₃) Group | Would likely need to be converted to another functional group (e.g., an aldehyde or another hydrazide) to participate in the polymerization to form a COF. | Can be hydrolyzed to a carboxylic acid, which is a common coordinating group for metal ions in MOF synthesis. |
Future Perspectives and Emerging Research Avenues
Innovations in Green Synthetic Methodologies
The synthesis of hydrazides, including derivatives of Methyl 4-hydrazinylbenzoate, is undergoing a green transformation. Traditional synthesis methods often involve multiple steps, hazardous solvents, and significant energy consumption. Innovative research is now focused on developing environmentally benign alternatives that offer higher efficiency and atom economy.
A key area of innovation is the adoption of solvent-free, microwave-assisted synthesis. researchgate.net This methodology drastically reduces reaction times from several hours to mere seconds and minimizes energy consumption by up to 400 times compared to conventional heating methods. researchgate.net By eliminating the need for organic solvents, these green approaches significantly reduce chemical waste, aligning with the principles of sustainable chemistry. The direct, one-pot synthesis from corresponding acids under microwave irradiation not only streamlines the process but also leads to higher yields and purer final products. researchgate.net
The table below quantitatively compares a conventional synthesis process with an innovative green method for producing hydrazides, illustrating the substantial improvements offered by the latter. researchgate.net
| Metric | Conventional Method (Process 1) | Green Method (Process 2) | Improvement |
| Number of Steps | Two | One | 50% Reduction |
| Heating Time | 6-9 hours | 60-200 seconds | 162-360 times less |
| Energy Consumption (KWh) | 6-9 | 0.015-0.050 | 180-400 times less |
| E(nvironmental) Factor | 4.5 | 0.3 | 93.3% Reduction |
| Atom Economy (%) | 62.3 | 79.1 | 16.8% Increase |
| Atom Efficiency (%) | 48.2 | 71.2 | 23.0% Increase |
| Carbon Efficiency (%) | 77.8 | 100 | 22.2% Increase |
| Reaction Mass Efficiency (%) | 16.0 | 69.2 | 53.2% Increase |
This data represents a comparison for a representative hydrazide synthesis and showcases the potential advantages of applying green methodologies to compounds like this compound. researchgate.net
Future research will likely focus on refining these methods further, perhaps by exploring novel catalysts or flow chemistry systems to enable continuous, waste-free production.
High-Throughput Derivatization and Library Synthesis
The drug discovery process relies heavily on the rapid synthesis and screening of large numbers of diverse molecules. This compound is an ideal scaffold for high-throughput derivatization due to the predictable reactivity of its hydrazinyl group. This allows for the rapid generation of extensive chemical libraries for biological screening.
Emerging technologies like automated high-throughput desorption electrospray ionization mass spectrometry (HT-DESI MS) are set to revolutionize this field. researchgate.net This platform allows for both the synthesis and characterization of new derivatives at an astonishing rate of more than one reaction per second. researchgate.net By reacting a core molecule like this compound with a variety of reagents in a high-throughput format, researchers can quickly create a diverse library of functionalized compounds. researchgate.net The same platform can then be used for label-free bioassays, directly testing the crude reaction mixtures to rapidly evaluate structure-activity relationships (SARs). researchgate.net This integration of accelerated synthesis and direct bioassay is anticipated to significantly expedite the early stages of drug discovery. researchgate.net
Future efforts in this area will likely involve the integration of artificial intelligence and machine learning algorithms to predict promising derivatization pathways and to analyze the vast datasets generated from high-throughput screening, further accelerating the identification of lead compounds.
Advanced Functional Material Development
The rigid aromatic core and reactive end-groups of this compound make it a promising building block, or "linker," for the construction of advanced functional materials such as Metal-Organic Frameworks (MOFs) and coordination polymers. mdpi.commdpi.com MOFs are highly porous materials constructed from metal ions or clusters connected by organic linkers, with applications in gas storage, catalysis, and sensing. google.com
The derivatization of the hydrazinyl group can yield ligands like 1,2,4-triazoles, which are known to be excellent precursors for designing functional coordination polymers. mdpi.com These triazole-based linkers can coordinate with various metal ions (e.g., iron(II), cadmium) to form one-dimensional chains, two-dimensional helicates, or complex three-dimensional frameworks. mdpi.com The properties of the resulting MOF, such as pore size, stability, and electronic characteristics, can be precisely tuned by modifying the organic linker. The use of linkers derived from this compound could lead to new MOFs with tailored functionalities. For example, the incorporation of such linkers could create frameworks with specific affinities for certain gases or with unique catalytic activities.
Future research will explore the synthesis of novel MOFs and coordination polymers using linkers derived from this compound. A key focus will be on creating materials with enhanced thermal and chemical stability and investigating their performance in applications such as carbon capture, chemical separations, and as platforms for heterogeneous catalysis. researchgate.net
Interdisciplinary Research with Biological and Nanoscience Fields
The intersection of chemistry, biology, and nanoscience presents exciting new frontiers for this compound. Its derivatives are being explored for a range of biological activities, while its potential as a molecular component in nanotechnology is just beginning to be realized.
In the biological realm, the hydrazinyl moiety is a key pharmacophore in many antitubercular and antidepressant drugs. High-throughput synthesis of this compound derivatives allows for the rapid exploration of new chemical space in the search for novel therapeutic agents. researchgate.net The ability to quickly generate and screen libraries of related compounds is crucial for identifying molecules with improved efficacy and reduced side effects. researchgate.net
In nanoscience, the self-assembly properties of molecules derived from this compound can be exploited to create ordered nanostructures. As a linker in MOFs, it contributes to the formation of materials with nanoscale porosity. mdpi.com These porous nanomaterials can be used as carriers for drug delivery, where the therapeutic agent is loaded into the pores of the MOF and released in a controlled manner. Furthermore, the functional groups on the linker can be used to anchor nanoparticles or other functional molecules, creating hybrid materials with synergistic properties for applications in bio-imaging, sensing, and targeted therapies.
The future of research in this area will involve designing sophisticated, multifunctional systems where molecules derived from this compound act as key components. This includes the development of "smart" materials that can respond to biological stimuli and the creation of integrated nano-devices for diagnostics and therapeutics.
Q & A
Q. Why might LC-MS data show higher molecular weights than expected for this compound derivatives?
- Adduct formation (e.g., sodium or potassium ions in ESI-MS) is common. Use acidic mobile phases (0.1% formic acid) to suppress adducts. High-resolution MS (HRMS) confirms exact masses .
Methodological Tables
Q. Table 1: Common Reaction Conditions for Hydrazone Formation
| Aldehyde Substituent | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|
| 4-Chlorophenyl | 24 | 75–85 | |
| 4-Nitrophenyl | 24 | 60–70 | |
| 4-Methoxyphenyl | 36 | 50–55 |
Q. Table 2: Key Spectral Data for this compound
| Technique | Characteristic Signal/Value |
|---|---|
| ¹H NMR (DMSO-d₆) | δ 8.0 (d, Ar-H), δ 3.8 (s, CH₃) |
| FT-IR | 3320 cm⁻¹ (N-H), 1685 cm⁻¹ (C=O) |
| LC-MS (ESI+) | m/z 181.1 [M+H]⁺ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
